

oxidative coupling procedures using 4-Chloro-2,5-DiaminoToluene

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Compound of Interest

Compound Name: 4-Chloro-2,5-DiaminoToluene

CAS No.: 1244-45-0

Cat. No.: B1171639

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Application Note: Oxidative Coupling Procedures using **4-Chloro-2,5-DiaminoToluene**

Introduction & Scope

4-Chloro-2,5-DiaminoToluene (often supplied as the sulfate salt, CAS: 615-66-7) is a primary intermediate used extensively in the synthesis of oxidative dyes. Structurally, it is a halogenated derivative of p-toluenediamine (PTD). The presence of the chlorine atom at the C4 position and the methyl group at C1 introduces unique steric and electronic effects compared to the parent p-phenylenediamine (PPD), resulting in shifted absorption maxima (bathochromic shifts) and altered sensitization profiles.

This guide details the oxidative coupling of this intermediate with standard couplers (e.g., resorcinol, m-aminophenol) to form indo dyes. It is designed for researchers in cosmetic chemistry, forensic analysis, and heterocyclic synthesis.

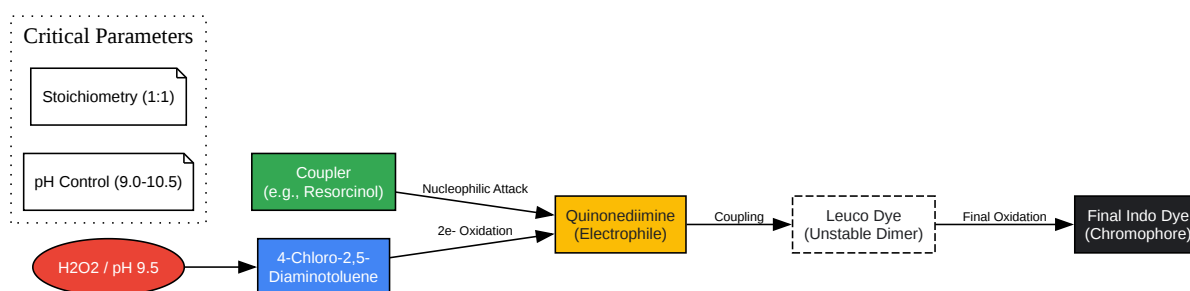
The Chemistry of Coupling

The formation of the dye is not a direct reaction but a multi-step radical/ionic cascade.

- Oxidation: The primary intermediate (diamine) is oxidized by (catalyzed by high pH) to form a reactive Quinonediimine (QDI) species.
- Activation: The coupler (nucleophile) is deprotonated in the alkaline medium.
- Coupling: The nucleophilic coupler attacks the electrophilic QDI.
- Re-oxidation: The resulting leuco-dye (colorless) is further oxidized to the final indo dye (colored).

Key Mechanistic Constraint: The chlorine substituent is electron-withdrawing by induction but stabilizing by resonance. However, its steric bulk at C4 directs coupling primarily to the C6 position (para to the methyl) or C3, depending on the specific coupler used.

Visualizing the Pathway



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Figure 1: Reaction pathway from diamine precursor to final chromophore.[1] Note the intermediate QDI state.

Protocol A: Synthetic Scale-Up (Dye Standard Preparation)

Objective: Isolate the reaction product of **4-Chloro-2,5-DiaminoToluene** and Resorcinol for analytical standard characterization (NMR/MS).

Reagents:

- Intermediate: **4-Chloro-2,5-Diaminotoluene** Sulfate (2.0 mmol, ~0.47 g).
- Coupler: Resorcinol (2.0 mmol, ~0.22 g).
- Oxidant: Hydrogen Peroxide (6%, 20 vol).
- Buffer: Ammonium Carbonate or Sodium Bicarbonate (adjust to pH 9.5).
- Solvent: Water/Ethanol (80:20 v/v).

Step-by-Step Methodology:

- Precursor Solubilization:
 - Dissolve 2.0 mmol of the diamine sulfate in 20 mL of deionized water.
 - Note: The sulfate salt is acidic. Adjust pH to ~7.0 initially with dilute NaOH to ensure solubility before mixing, but avoid auto-oxidation (solution must remain clear/pale pink).
- Coupler Addition:
 - Add 2.0 mmol of Resorcinol dissolved in 5 mL ethanol. Stir for 5 minutes.
- Alkaline Shift:
 - Add Ammonium Carbonate solution dropwise until pH reaches 9.5 ± 0.2 .
 - Why: This deprotonates the resorcinol (), making it a potent nucleophile.
- Oxidative Initiation:
 - Add 2.0 mL of 6%

dropwise over 10 minutes.

- Observation: The solution will rapidly darken (brown/red). Exothermic reaction; maintain temp < 30°C using a water bath to prevent polymer degradation.
- Maturation:
 - Stir vigorously for 30 minutes.
- Quenching & Isolation:
 - Acidify to pH 5.0 using 1M Acetic Acid to stop the reaction.
 - Rotary evaporate the ethanol.
 - Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).^[2]
 - Dry over

and concentrate.
- Purification:
 - Flash chromatography (Silica gel, MeOH:DCM 5:95) is required as the crude contains trimer side-products (Bandrowski-like bases).

Protocol B: Analytical Kinetics (UV-Vis Monitoring)

Objective: Determine the reaction rate (

) and maximum color yield.

System: Agilent Cary 60 or equivalent Spectrophotometer.

Procedure:

- Blanking: Prepare a blank solution of Buffer (pH 9.5) +

- Stock Solutions: Prepare 10 mM stocks of Diamine and Coupler in degassed water.

- In-Cuvette Mixing:

- Add 1.5 mL Buffer.

- Add 100

Diamine stock.

- Add 100

Coupler stock.

- Trigger: Add 50

3%

and immediately start scanning.

- Detection:

- Scan range: 400–800 nm.

- Interval: Every 30 seconds for 15 minutes.

- Target

: Typically 500–550 nm for Resorcinol couples (Red/Brown) or 580–620 nm for m-phenylenediamine couples (Blue/Purple).

Data Interpretation: Plot Absorbance (

) vs. Time. The initial slope represents the rate of formation.

Comparative Data: Coupling Efficiency

Parameter	4-Chloro-2,5-Diaminotoluene	Unsubstituted PPD	Causality
Reaction Rate ()	Moderate	Fast	Chlorine steric hindrance slows QDI attack.
(w/ Resorcinol)	~515 nm (Red-Brown)	~490 nm (Orange-Brown)	Cl substituent causes bathochromic shift.
Stability	High	Moderate	Halogen stabilizes the aromatic core.
pH Sensitivity	Requires pH > 9.0	Reacts at pH > 8.0	Lower pKa of chlorinated amine.

Safety & Toxicology (Crucial)

Hazard Profile: **4-Chloro-2,5-Diaminotoluene** is a strong sensitizer. Unlike PPD, the chlorinated derivative has different lipophilicity (

), affecting skin penetration.

- SCCS Regulation: According to SCCS/1390/10 and subsequent opinions, the maximum on-head concentration is regulated (typically < 4% calculated as free base).[3]
- Handling:
 - Double Gloving: Nitrile gloves are permeable to aromatic amines over time. Change every 30 minutes.
 - Quenching Spills: Do not wipe with dry paper. Apply a solution of Sodium Sulfite (reduces the oxidized QDI) followed by dilute HCl.

Self-Validating Safety Check: Before any scale-up, perform a "Spot Test" on filter paper.

- Mix 1 drop Diamine + 1 drop Oxidant.
- If it turns black instantly without a coupler, the Diamine is auto-oxidizing (impure). Discard.

References

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